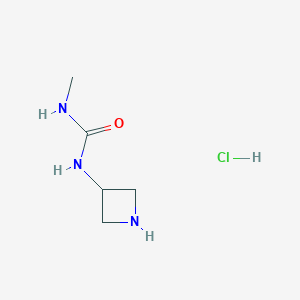

1-(氮杂环-3-基)-3-甲基脲盐酸盐

描述

“1-(Azetidin-3-yl)-3-methylurea hydrochloride” is a chemical compound that contains an azetidine ring, a urea group, and a methyl group. Azetidine is a three-membered heterocyclic compound containing nitrogen. Urea is a functional group that consists of a carbonyl group flanked by two amine groups. The presence of these functional groups could suggest potential biological activity, but without specific studies on this compound, it’s hard to predict its exact properties .

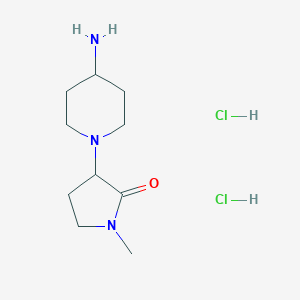

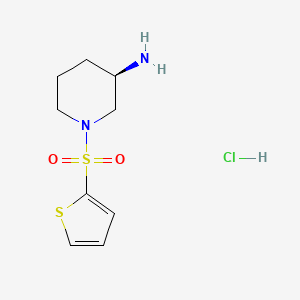

Molecular Structure Analysis

The molecular structure of a compound like “1-(Azetidin-3-yl)-3-methylurea hydrochloride” would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring is a three-membered ring, which introduces strain into the molecule. The urea group is planar due to the double bond character of the C-N bonds. The presence of the hydrochloride indicates that the compound is likely a salt, with the chloride ion balancing the charge of the protonated nitrogen in the azetidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “1-(Azetidin-3-yl)-3-methylurea hydrochloride” would depend on its molecular structure. These properties could include its solubility, melting point, boiling point, and stability. The presence of the hydrochloride could suggest that the compound is soluble in water .

科学研究应用

抗利什曼原虫活性

Singh 等人(2012 年)合成了一系列与 1-(氮杂环-3-基)-3-甲基脲盐酸盐相关的化合物,发现一些衍生物显示出与两性霉素 B 等临床抗利什曼原虫药物相当的抗利什曼原虫活性 (Singh、Al-Kahraman、Mpadi 和 Yasinzai,2012)。

抗炎活性

Sharma 等人(2013 年)研究了一种类似化合物的新的衍生物的抗炎作用。大多数化合物显示出有效的抗炎活性,与常见的抗炎药吲哚美辛相当 (Sharma、Maheshwari 和 Bindal,2013)。

抗菌活性

Chhajed 和 Upasani(2012 年)报道了新型 1-(2-(1H-苯并咪唑-2-基)苯基)-3-氯-4-(未取代/取代苯基)氮杂环-2-酮化合物的合成。其中一些化合物表现出有效的抗菌活性,表明在抗生素开发中具有潜在用途 (Chhajed 和 Upasani,2012)。

抗丝虫活性

在 2010 年的一项研究中,Chhajed 等人合成了 3-氯-4-取代-1-(8-羟基-喹啉-5-基)-氮杂环-2-酮,并评估了它们的抗丝虫活性。一些化合物对丝虫感染表现出良好的亲和力和效力 (Chhajed 等人,2010)。

镇痛特性

Chhajed 和 Upasani(2016 年)还探索了类似化合物的镇痛和抗炎特性,在动物模型中发现了显著的结果 (Chhajed 和 Upasani,2016)。

合成工艺优化

Reddy 等人(2011 年)专注于优化相关化合物氮杂环-3-醇盐酸盐的合成工艺,突出了这些物质的工业相关性 (Reddy 等人,2011)。

抗菌筛选

Desai 和 Dodiya(2014 年)合成并测试了氮杂环-2-酮衍生物的抗菌活性,证明了它们在对抗细菌和真菌感染方面的潜力 (Desai 和 Dodiya,2014)。

作用机制

Target of Action

Compounds with similar structures, such as 1-(azetidin-3-yl)-1h-imidazole , have been used in a variety of natural and synthetic products exhibiting a range of biological activities .

Mode of Action

Related compounds like 1-(azetidin-3-yl)-1h-imidazole and 1-(Azetidin-3-yl)ethanone hydrochloride have been studied, suggesting that the azetidine moiety could play a crucial role in the interaction with its targets .

Biochemical Pathways

Azetidine derivatives have been used in the synthesis of new heterocyclic amino acid derivatives , suggesting that they may interact with biochemical pathways related to amino acid metabolism.

Result of Action

Azetidine derivatives have been used in the synthesis of new heterocyclic amino acid derivatives , suggesting that they may have potential applications in the development of novel drugs.

属性

IUPAC Name |

1-(azetidin-3-yl)-3-methylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O.ClH/c1-6-5(9)8-4-2-7-3-4;/h4,7H,2-3H2,1H3,(H2,6,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYNGXXEPMOHIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1382342.png)

![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide](/img/structure/B1382346.png)

![5-[(Aminooxy)methyl]-2-bromophenol hydrochloride](/img/structure/B1382349.png)

![[4-(Methanesulfinylmethyl)phenyl]methanamine hydrochloride](/img/structure/B1382352.png)

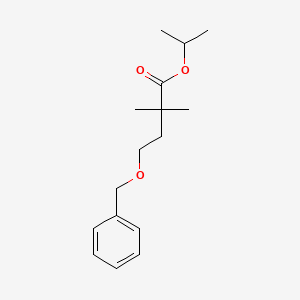

![Propan-2-yl 4-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylbutanoate](/img/structure/B1382359.png)